2,3-Dihydroxy-1,4-naphthoquinone
Overview
Description
2,3-Dihydroxy-1,4-naphthoquinone is a useful research compound. Its molecular formula is C10H6O4 and its molecular weight is 190.15 g/mol. The purity is usually 95%.
The exact mass of the compound Isonaphthazarine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycosylation Processes : Isonaphthazarine has been studied in the context of glycosylation, specifically its autocatalytic glycosylation with 1,2-orthoesters of D-glucose and maltose. This process is significant in organic chemistry and may have implications for synthesizing complex molecules (Polonik, Tolkach, & Uvarova, 1989).
Biological Activity and Bioassays : Isohexenylnaphthazarins, a class of compounds including Isonaphthazarine, have been identified for their broad range of biological activities. Studies have been conducted on their bioactivity using wheat coleoptile bioassay and growth inhibitory activity in HeLa and IGROV-1 cells. These studies are crucial in understanding the potential therapeutic applications of these compounds (Durán et al., 2017).
Wound Healing and Antimicrobial Properties : The wound healing and antimicrobial properties of Alkannins and Shikonins (A/S), which include Isonaphthazarine derivatives, have been extensively studied. Their potential as wound healing agents, with various molecular and biological properties that promote healing, has been recognized (Papageorgiou, Assimopoulou, & Ballis, 2008).
Purification and Isolation Techniques : Research has also focused on the purification of Isonaphthazarine and its derivatives, crucial for their use in pharmaceuticals. Methods like solid-phase extraction have been developed to isolate monomeric and oligomeric forms of these compounds, which is essential for understanding their biological activities (Noula et al., 2010).
Quantitative Analysis : Spectrophotometric methods have been developed for the quantitative analysis of Isonaphthazarine, particularly in identifying its impurities in pharmaceutical samples. This is important for ensuring the quality and safety of drugs containing Isonaphthazarine (Markova & Degterev, 2007).
Cardioprotective Effects : Some studies have indicated that hydroxynaphthazarins, including derivatives of Isonaphthazarine, may have cardioprotective effects, potentially reducing the infarction zone in myocardium under ischemia-reperfusion without adverse effects (Anufriev et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
2,3-Dihydroxy-1,4-naphthoquinone, also known as Isonaphthazarine or 2,3-dihydroxynaphthalene-1,4-dione, primarily targets biological molecules at their nucleophilic sites, such as the thiols in proteins and glutathione (GSH) . It acts as an electrophile, making it susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .
Mode of Action
The mode of action of this compound involves two general mechanisms. One is the covalent modification of biological molecules at their nucleophilic sites, where it acts as an electrophile . The other mechanism consists of redox cycling, in which reactive oxygen species (ROS) are generated . This is similar to the action of hydrogen peroxide and superoxide radicals .
Biochemical Pathways
This compound is known to be derived from several metabolic pathways, including the o-succinylbenzoate (OSB) pathway, the 4-hydroxybenzoic acid (4HBA)/geranyl diphosphate (GPP) pathway, the acetate-polymalonate pathway, the homogentisate (HGA)/mevalonic acid (MVA) pathway, and the futalosine pathway . These pathways are affected by the compound, leading to downstream effects that contribute to its biological activity.
Pharmacokinetics
The compound’s redox and acid-base properties, which can be modulated synthetically, may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported to exhibit strong activity as an antimalarial, antibacterial, antifungal, and anticancer agent . Its action results in the inhibition of microbial growth, as well as the potential to halt tumor cell growth .
Properties
IUPAC Name |
2,3-dihydroxynaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQUETZBXIMAFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876184 | |
Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605-37-8 | |
Record name | 2,3-Dihydroxy naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonaphthazarine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISONAPHTHAZARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P55V4GVI5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isonaphthazarine's reactivity with sugars, particularly in the context of the provided research?
A1: The research by Barros et al. [] highlights the ability of isonaphthazarine (2,3-dihydroxy-1,4-naphthoquinone) to undergo autocatalytic condensation reactions with 1,2-orthoesters of sugars. This interaction is significant because it provides a novel pathway for the synthesis of complex sugar derivatives. While the exact biological implications are not explored in the paper, the ability of isonaphthazarine to react with sugar moieties could have implications for understanding its potential interactions with carbohydrates in biological systems.
Q2: Can you describe the different synthetic routes to obtain isonaphthazarine highlighted in the provided research papers?
A2: The provided research articles showcase two distinct approaches to synthesizing isonaphthazarine:
- Reduction of Oxolin: One paper [] focuses on the reduction of oxolin to produce isonaphthazarine. This method likely involves specific reducing agents and reaction conditions, which would be detailed in the full research paper.
- Commercially Available Starting Material: The second paper [] utilizes commercially available isonaphthazarine for their study on its reactivity with sugar derivatives. This suggests that isonaphthazarine can be readily purchased from chemical suppliers, indicating established synthetic routes for its production.
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